Methyl (2-cyanoethenyl)ethylphosphinate
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Overview
Description
Methyl (2-cyanoethenyl)ethylphosphinate is an organophosphorus compound with the molecular formula C₆H₁₀NO₂P. This compound is characterized by the presence of a phosphinate group, a cyano group, and an ethyl group attached to a vinyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyanoethenyl)ethylphosphinate typically involves the reaction of ethylphosphinic acid with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of the cyano group to the vinyl moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-cyanoethenyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted vinyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (2-cyanoethenyl)ethylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2-cyanoethenyl)ethylphosphinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphinate group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-cyanoethenyl)phosphonate
- Ethyl (2-cyanoethenyl)phosphinate
- Methyl (2-cyanoethenyl)phosphine oxide
Uniqueness
Methyl (2-cyanoethenyl)ethylphosphinate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the cyano and phosphinate groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
61256-87-9 |
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Molecular Formula |
C6H10NO2P |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
3-[ethyl(methoxy)phosphoryl]prop-2-enenitrile |
InChI |
InChI=1S/C6H10NO2P/c1-3-10(8,9-2)6-4-5-7/h4,6H,3H2,1-2H3 |
InChI Key |
IXZSRXYXPYUVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=CC#N)OC |
Origin of Product |
United States |
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